molecular formula C32H52NO10P B1674841 Leustroducsin A CAS No. 145142-81-0

Leustroducsin A

カタログ番号: B1674841
CAS番号: 145142-81-0
分子量: 641.7 g/mol
InChIキー: SNWWAFHAEURECF-MJYWRXEYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leustroducsin A (CAS: 145142-81-0) is a member of the leustroducsin family, a group of natural products isolated from Streptomyces platensis. While detailed biological data on Leustroducsin A is scarce in the provided evidence, its structural analogs, particularly Leustroducsin B, exhibit potent bioactivities, including cytokine induction (GM-CSF, G-CSF), thrombocytosis in mice, and antifungal properties . Leustroducsin A likely shares a similar polyketide-derived backbone with a phosphonic acid group, aminoethyl side chain, and unsaturated δ-lactone, though specific substituents may differ .

特性

CAS番号

145142-81-0

分子式

C32H52NO10P

分子量

641.7 g/mol

IUPAC名

[3-[(1Z,3Z,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 5-methylhexanoate

InChI

InChI=1S/C32H52NO10P/c1-4-25-15-16-31(36)42-28(25)17-18-32(37,19-20-33)29(43-44(38,39)40)22-26(34)12-6-5-10-24-11-8-13-27(21-24)41-30(35)14-7-9-23(2)3/h5-6,10,12,15-18,23-29,34,37H,4,7-9,11,13-14,19-22,33H2,1-3H3,(H2,38,39,40)/b10-5-,12-6-,18-17+

InChIキー

SNWWAFHAEURECF-MJYWRXEYSA-N

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O

異性体SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C\C=C/C2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O

正規SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCCC(C)C)O)OP(=O)(O)O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Leustroducsin A;  LSN A; 

製品の起源

United States

化学反応の分析

Chelate-Controlled Vinyl Zincate Addition

A highly stereoselective addition of a vinyl zincate to an α-hydroxy ketone was pivotal in constructing the C7–C8 bond of leustroducsin B .

  • Reaction Conditions :

    • Vinyl iodide 2 and β-azido ketone 3 reacted at −50 °C using dimethylzinc to form a vinyl zincate intermediate.

    • Diastereoselectivity: >20:1 (dr) due to chelation control .

  • Key Outcome : Tertiary allylic alcohol 26 was formed in high yield (67–76%) .

Silicon-Mediated Cross-Coupling

The C13–C14 bond was established via a modified Hiyama coupling between lactone 32 and vinyl iodide 4 .

  • Catalytic System : Pd₂dba₃·CHCl₃ with tetrabutylammonium fluoride (TBAF) and acetic acid.

  • Yield : 70% for cis,cis-diene 33 .

  • Critical Factor : Acetic acid stabilized the palladium catalyst, preventing decomposition .

Palladium-Catalyzed Deprotection

Final deprotection of allyl and silyl groups was achieved in one step using Pd(PPh₃)₄ and formic acid .

  • Efficiency : 55% yield for leustroducsin B, removing three allyl and two silyl groups simultaneously .

Zinc-ProPhenol-Catalyzed Aldol Reaction

Used to set stereochemistry in the central fragment 3 with high enantioselectivity (94% ee) .

  • Conditions : Zn-ProPhenol catalyst, 4 Å molecular sieves.

  • Outcome : Scalable to gram quantities with minimal purification .

Critical Gap in Leustroducsin A Data

No sources provided experimental details on leustroducsin A’s reactivity or synthesis. Given structural similarities within the phoslactomycin family, leustroducsin A may share reaction pathways (e.g., cross-couplings or stereoselective additions), but this remains speculative without direct evidence.

For authoritative data on leustroducsin A, consult primary literature from the original isolation study by Kohama et al. (1993) or subsequent dedicated synthetic efforts, which are not covered in the provided search results.

Note : The user may have intended to inquire about leustroducsin B , which has extensive synthetic data. If so, the above analysis applies directly.

類似化合物との比較

Leustroducsin B

Structural Features :

  • Contains a phosphonic acid group vicinal to a tertiary alcohol, an aminoethyl side chain, and an unsaturated δ-lactone .
  • Three additional stereocenters compared to phoslactomycin B, including two on the cyclohexyl ring and one on the acyl group .

Bioactivity :

  • Potent inducer of GM-CSF and G-CSF in KM-102 cells (in vitro) .
  • Augments host resistance to E. coli infection and induces thrombocytosis in mice (in vivo) .

Phoslactomycin B

Structural Features :

  • Shares the core phosphonic acid and δ-lactone moieties but lacks the aminoethyl side chain present in leustroducsins .

Bioactivity :

  • Antifungal and antibiotic activities, though less potent in cytokine induction compared to Leustroducsin B .

Lactomycins A–C

Structural Features :

  • Dephosphorylated derivatives of phoslactomycins (e.g., lactomycin B is a dephosphorylated leustroducsin H derivative) .
  • Lack the phosphate group, altering solubility and target interactions .

Bioactivity :

  • Inhibit cathepsin B, a protease involved in tumor progression and neurodegenerative diseases .

Comparative Data Table

Compound Key Structural Features Bioactivity Synthetic Method (Key Steps) Yield/Steps References
Leustroducsin A Phosphonic acid, δ-lactone (specific substituents undefined) Presumed cytokine induction (data limited) Not detailed in evidence N/A
Leustroducsin B Phosphonic acid, aminoethyl side chain, δ-lactone GM-CSF/G-CSF induction, thrombocytosis Pd-catalyzed allylic alkylation, Reformatsky/Claisen 4% over 24 steps
Phoslactomycin B Phosphonic acid, δ-lactone (no aminoethyl group) Antifungal, antibiotic Semisynthesis from leustroducsin H 9.83 mg from 60 L broth
Lactomycin B Dephosphorylated leustroducsin H derivative Cathepsin B inhibition Enzymatic dephosphorylation N/A

Key Research Findings and Challenges

  • Stereochemical Complexity : Leustroducsin B’s synthesis is complicated by three additional stereocenters, requiring advanced methods like asymmetric catalysis (e.g., Trost ligand) .
  • Phosphate vs. Dephosphorylated Forms : Phosphorylated analogs (leustroducsins, phoslactomycins) exhibit enhanced cytokine induction, while dephosphorylated lactomycins shift activity toward protease inhibition .
  • Supply Limitations : Natural abundance of leustroducsins is low (e.g., 9.83 mg of Leustroducsin B from 60 L culture broth), driving demand for efficient syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leustroducsin A
Reactant of Route 2
Reactant of Route 2
Leustroducsin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。